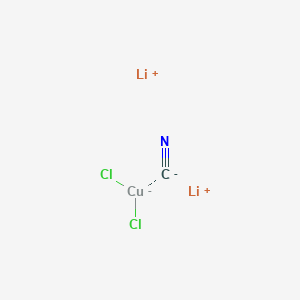
CuCN.2LiCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(I) cyanide di(lithium chloride) complex, with the chemical formula CuCN·2LiCl, is a coordination compound that has garnered significant interest in various fields of chemistry. This compound is known for its unique properties and its utility in the synthesis of organocopper reagents, which are pivotal in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Copper(I) cyanide di(lithium chloride) complex can be synthesized through the reaction of copper(I) cyanide with lithium chloride in an appropriate solvent such as anhydrous tetrahydrofuran. The reaction typically involves mixing the reactants under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for CuCN·2LiCl are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the product.
化学反应分析
Types of Reactions
Copper(I) cyanide di(lithium chloride) complex is involved in various types of chemical reactions, primarily focusing on transmetalation processes. It reacts with organozinc and Grignard reagents to form organocopper(I) reagents .
Common Reagents and Conditions
Organozinc Reagents: These reagents react with CuCN·2LiCl to form organocopper reagents, which are useful in further synthetic transformations.
Grignard Reagents: Similar to organozinc reagents, Grignard reagents also undergo transmetalation with CuCN·2LiCl to produce organocopper reagents.
Major Products
The major products formed from these reactions are organocopper(I) reagents, which are valuable intermediates in organic synthesis for forming carbon-carbon bonds and other functional group transformations .
科学研究应用
Copper(I) cyanide di(lithium chloride) complex has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, the organocopper reagents synthesized using CuCN·2LiCl can be used in the synthesis of biologically active molecules.
作用机制
The mechanism by which CuCN·2LiCl exerts its effects primarily involves transmetalation reactions. In these reactions, the copper(I) center in CuCN·2LiCl facilitates the transfer of organic groups from organozinc or Grignard reagents to form organocopper intermediates. These intermediates can then participate in various organic transformations, making CuCN·2LiCl a valuable catalyst and reagent in synthetic chemistry .
相似化合物的比较
Similar Compounds
- Copper(I) cyanide di(potassium chloride) (CuCN·2KCl)
- Copper(I) cyanide di(sodium chloride) (CuCN·2NaCl)
- Copper(I) cyanide di(magnesium chloride) (CuCN·2MgCl2)
Uniqueness
CuCN·2LiCl is unique due to its high reactivity and compatibility with a wide range of functional groups. This makes it particularly useful in organic synthesis compared to its analogs, which may have different reactivity profiles and limitations .
属性
CAS 编号 |
121340-53-2 |
|---|---|
分子式 |
CCl2CuLi2N |
分子量 |
174.4 g/mol |
IUPAC 名称 |
dilithium;dichlorocopper(1-);cyanide |
InChI |
InChI=1S/CN.2ClH.Cu.2Li/c1-2;;;;;/h;2*1H;;;/q-1;;;3*+1/p-2 |
InChI 键 |
KHTJRUDVXXNFJZ-UHFFFAOYSA-L |
规范 SMILES |
[Li+].[Li+].[C-]#N.Cl[Cu-]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



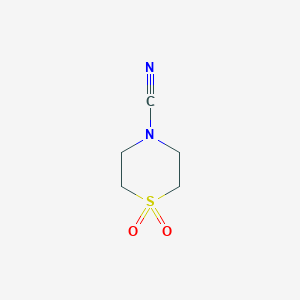
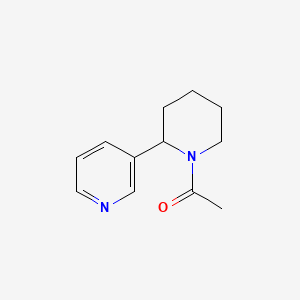
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
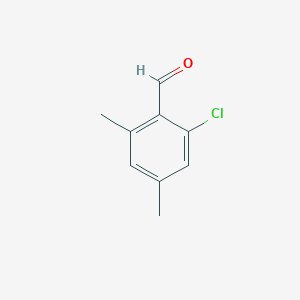
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
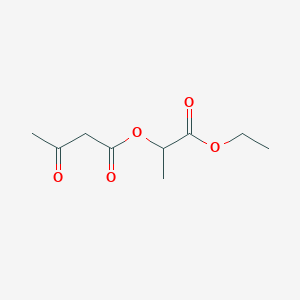
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
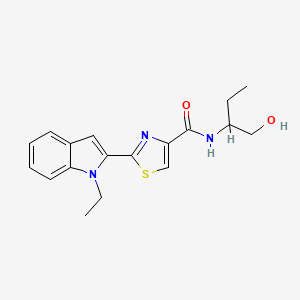
![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)
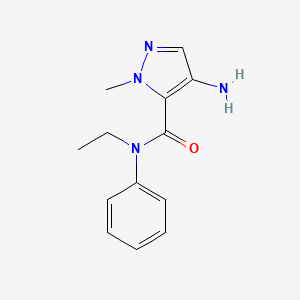
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)

